molecular formula C14H26O B12560288 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 143152-62-9

2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane

Cat. No.: B12560288
CAS No.: 143152-62-9
M. Wt: 210.36 g/mol
InChI Key: CJCVZQVJUWUICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a butenyl ether group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane typically involves the reaction of a cyclohexane derivative with a butenyl ether under specific conditions. One common method includes the use of a base to deprotonate the cyclohexane derivative, followed by the addition of the butenyl ether to form the desired product. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propargyloxytrimethylsilane: A compound with a similar ether linkage but different substituents.

    1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol: Another compound with multiple ether linkages and similar structural features.

Uniqueness

2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is unique due to its specific combination of substituents on the cyclohexane ring, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

143152-62-9

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-but-3-en-2-yloxy-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C14H26O/c1-6-12(5)15-14-9-11(4)7-8-13(14)10(2)3/h6,10-14H,1,7-9H2,2-5H3

InChI Key

CJCVZQVJUWUICL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(C)C=C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.